N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide
Description
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Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c16-11-7-17-15(18-8-11)21-13-3-1-12(2-4-13)19-14(20)10-5-6-22-9-10/h5-9,12-13H,1-4H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBDPARASYIKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CSC=C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide is a synthetic compound of increasing interest in medicinal chemistry, particularly for its potential biological activities related to cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Cyclohexyl group : Provides hydrophobic characteristics.
- 5-Fluoropyrimidine moiety : Known for its role in anticancer activity, similar to other fluoropyrimidine derivatives like 5-fluorouracil.
- Thiophene ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell cycle regulation and apoptosis, which is critical for cancer therapy.
- Cell Proliferation and Apoptosis : The structural components indicate potential interactions with pathways regulating cell growth and programmed cell death, making it a candidate for further exploration in oncology.
Anticancer Activity
The compound's activity has been evaluated in various preclinical studies:
| Study Focus | Findings |
|---|---|
| Cell Lines Tested | MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer) |
| Mechanism | Induction of apoptosis and cell cycle arrest |
| Synergistic Effects | Enhanced cytotoxicity when combined with other chemotherapeutics |
One study demonstrated that this compound significantly increased apoptosis in MCF-7 cells when used in combination with insulin, suggesting a potential strategy for enhancing the efficacy of existing treatments .
Pharmacological Evaluation
Pharmacological evaluations have shown:
- Dose-dependent effects : Higher concentrations lead to increased inhibition of cell proliferation.
- Selectivity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells to some extent, which is a desirable trait in anticancer drugs.
Case Studies
- Combination Therapy with 5-Fluorouracil :
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth rates compared to control groups. These findings support the need for further investigation into its efficacy as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
